1-[(4-chlorophenyl)sulfonyl]-4-{3-[(2-furylmethyl)thio]-4-nitrophenyl}piperazine
Overview
Description
1-[(4-chlorophenyl)sulfonyl]-4-{3-[(2-furylmethyl)thio]-4-nitrophenyl}piperazine is a useful research compound. Its molecular formula is C21H20ClN3O5S2 and its molecular weight is 494.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 493.0532908 g/mol and the complexity rating of the compound is 731. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
The chemical compound 1-[(4-chlorophenyl)sulfonyl]-4-{3-[(2-furylmethyl)thio]-4-nitrophenyl}piperazine and its derivatives have been synthesized and characterized in various studies. For instance, a series of related compounds were synthesized and evaluated for their inhibitory activity against α-glucosidase enzyme, and also assessed for hemolytic and cytotoxic profiles (Abbasi et al., 2019). Additionally, the structure of closely related compounds like 1-(2,3-dichlorophenyl)piperazine was confirmed through IR and 1H-NMR methods, highlighting the synthesis process from 2,6-dichloro-nitrobenzene and piperazine (Quan, 2006).
Therapeutic Agent Development
This compound and its derivatives have potential therapeutic applications. A study explored the synthesis and characterization of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, identifying compounds with subnanomolar affinity and high selectivity as adenosine A2B receptor antagonists (Borrmann et al., 2009). Furthermore, the synthesis and antibacterial activities of 1-substituted-4-[5-(4-substitutedphenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives were investigated, indicating their potential as antibacterial agents (Wu Qi, 2014).
Enzyme Inhibition and Antiplasmodial Activity
Compounds related to this compound have been studied for their enzyme inhibitory activity. For example, a study synthesized a series of derivatives and tested them against acetyl- and butyrylcholinesterase, finding significant inhibitory effects, which suggests potential utility in treating conditions like Alzheimer's disease (Hussain et al., 2017). Additionally, piperazine sulfonamides, which include similar structural features, exhibited antiplasmodial activity against Plasmodium falciparum (Martyn et al., 2010).
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[3-(furan-2-ylmethylsulfanyl)-4-nitrophenyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O5S2/c22-16-3-6-19(7-4-16)32(28,29)24-11-9-23(10-12-24)17-5-8-20(25(26)27)21(14-17)31-15-18-2-1-13-30-18/h1-8,13-14H,9-12,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFMXNMOKOTKAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])SCC3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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